molecular formula C18H20Cl2N6O2 B1436706 Ibezapolstat CAS No. 1275582-97-2

Ibezapolstat

Cat. No. B1436706
M. Wt: 423.3 g/mol
InChI Key: DEGSGBKTODESHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibezapolstat is a bacterial DNA polymerase III inhibitor . It is currently in clinical development by Acurx Pharmaceuticals for the treatment of Clostridioides difficile infection (CDI) . The drug has completed its Phase 2b clinical trial .


Molecular Structure Analysis

Ibezapolstat has the chemical formula C18H20Cl2N6O2 . Its IUPAC name is 2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one .

Scientific Research Applications

1. Ibezapolstat's Role in Treating Clostridioides difficile Infection

Ibezapolstat, a DNA polymerase IIIC inhibitor, has been studied for its efficacy in treating Clostridioides difficile infection (CDI). In a Phase 2a study, patients with mild to moderate CDI demonstrated a 100% clinical cure rate, with the drug showing minimal systemic exposure and high stool concentrations. This indicates its potential as an effective treatment for CDI, highlighting its unique mechanism of action targeting low G+C content Gram-positive bacteria, primarily Firmicutes including C. difficile (Garey et al., 2021).

2. Microbiome Changes and Selectivity Against Gram-Positive Bacteria

Research has shown that Ibezapolstat can induce changes in the gut microbiome's proportional abundance. Specifically, there's an increased abundance of Actinobacteria after starting therapy with Ibezapolstat. This effect seems dependent on the baseline composition of the microbiome but demonstrates the persistence or regrowth of healthy microbiota associated with beneficial physiological effects (Alam et al., 2022).

3. Comparative Analysis with Other Antibiotics

In a study comparing Ibezapolstat with vancomycin, Ibezapolstat showed minimal systemic absorption and distinct microbiome profile effects compared to oral vancomycin. These results support the potential of Ibezapolstat as a safer and more effective alternative for treating CDI, with less impact on the gut microbiome (Garey et al., 2020).

4. Effect on Microbiome and Bile Acids

The Phase 2a study of Ibezapolstat in patients with CDI also demonstrated favorable effects on the gut microbiome and bile acids. This suggests that the drug not only treats the infection effectively but also contributes positively to the overall gut health, a crucial aspect in preventing the recurrence of CDI (Garey et al., 2022).

5. Prediction of Anti-Recurrence Effects in CDI

A functional and metagenomic approach was used to predict the anti-CDI recurrence effect of Ibezapolstat. This study, part of the Phase I clinical study, compared ibezapolstat with vancomycin and found beneficial changes in the microbiome associated with ibezapolstat, suggesting a lower risk of CDI recurrence compared to vancomycin (McPherson et al., 2022).

Safety And Hazards

Ibezapolstat was well tolerated in clinical trials with minimal adverse events reported . In a Phase 2a study, all ten subjects experienced a clinical cure by the test of cure visit at day 12 and all 10 subjects experienced a sustained clinical cure at the day 38 visit .

Future Directions

Acurx Pharmaceuticals has completed its Phase 2b clinical trial of Ibezapolstat and intends to meet with the FDA after analyzing the Phase 2b clinical trial data to finalize the size and scope of the Phase 3 clinical trial program . The company has also announced positive top-line Ibezapolstat Phase 2 efficacy results with a 96% clinical cure rate in patients with CDI .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGSGBKTODESHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibezapolstat

CAS RN

1275582-97-2
Record name Ibezapolstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibezapolstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBEZAPOLSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibezapolstat
Reactant of Route 2
Reactant of Route 2
Ibezapolstat
Reactant of Route 3
Reactant of Route 3
Ibezapolstat
Reactant of Route 4
Reactant of Route 4
Ibezapolstat
Reactant of Route 5
Reactant of Route 5
Ibezapolstat
Reactant of Route 6
Reactant of Route 6
Ibezapolstat

Citations

For This Compound
76
Citations
KW Garey, J McPherson, AQ Dinh, C Hu… - Clinical Infectious …, 2022 - academic.oup.com
… Patients received ibezapolstat 450 mg orally every 12 hours … Plasma levels of ibezapolstat ranged from 233 to 578 ng/mL … was noted after starting ibezapolstat therapy, which was …
Number of citations: 12 academic.oup.com
J McPherson, C Hu, K Begum, W Wang… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… I ibezapolstat clinical study, stool samples were collected from 22 healthy volunteers, who were given either ibezapolstat … Ibezapolstat 450 mg and vancomycin, but not ibezapolstat 300 …
Number of citations: 6 journals.asm.org
KW Garey, K Begum, C Lancaster… - Journal of …, 2020 - academic.oup.com
… Microbiome changes associated with ibezapolstat were compared with vancomycin over a … Ibezapolstat was well tolerated with a safety signal similar to placebo. Ibezapolstat had …
Number of citations: 14 academic.oup.com
B Murray, C Wolfe, A Marra, C Pillar… - Journal of …, 2020 - academic.oup.com
… In this study, the in vitro activity of ibezapolstat was evaluated against a panel of 104 isolates of C. difficile, including those with characterized ribotypes (eg 027 and 078) and those …
Number of citations: 9 academic.oup.com
M Jahangir Alam, K Begum, ME Karim… - Open Forum …, 2022 - academic.oup.com
Background Ibezapolstat (IBZ) is a non-absorbable antimicrobial currently in phase 2 clinical trials for the treatment of Clostridioides difficile infection (CDI). In vitro and human studies …
Number of citations: 4 academic.oup.com
D Saxena, G Kaul, A Dasgupta, S Chopra - Drugs of the Future, 2021 - access.portico.org
Ibezapolstat (ACX-362E) is a novel, narrow-spectrum antibacterial agent targeting DNA polymerase IIIC of Clostridioides difficile. Its unique mechanism of action bypasses the cross-…
Number of citations: 2 access.portico.org
N Balachandran, J Cates… - Open Forum …, 2021 - academic.oup.com
… These results begin to validate our approach to ibezapolstat development in that the favorable microbiome effects seen in healthy Phase 1 volunteers may be predictive of …
Number of citations: 1 academic.oup.com
KW Garey, K Begum, C Hu, W Wang… - Open Forum …, 2021 - pdfs.semanticscholar.org
… Ibezapolstat was well tolerated with 1 adverse event (nausea) probably related to drug. Ibezapolstat systemic exposure was minimal with no plasma level reaching 1 ug/mL any time …
Number of citations: 2 pdfs.semanticscholar.org
DS Kondapi, S Ramani, A Olvera… - Open Forum …, 2021 - academic.oup.com
… These results begin to validate our approach to ibezapolstat development in that the favorable microbiome effects seen in healthy Phase 1 volunteers may be predictive of …
Number of citations: 3 academic.oup.com
F Ruggieri, N Compagne, K Antraygues… - European Journal of …, 2023 - Elsevier
… Of note, faecal concentrations of ibezapolstat after 4 days of multiple ascending doses were higher than those of vancomycin. Vancomycin also decreased the diversity of the …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.